7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
“7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 77474-33-0 . It has a molecular weight of 219.2 and its IUPAC name is 7-methoxy-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its calculated physicochemical properties include a molar refractivity of 58.02, TPSA of 79.39 Ų, and a lipophilicity log Po/w (iLOGP) of 1.55 .Scientific Research Applications
Metabolite in Cancer Treatment
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a metabolite of Lenvatinib, an inhibitor of multiple receptor tyrosine kinases used in cancer treatment, particularly targeting VEGF, FGF, and SCF receptors .
HIV-1 Integrase Strand Transfer Inhibitor
Although not the exact compound, a closely related chemical, 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, has been identified as a novel HIV-1 integrase strand transfer inhibitor . This suggests potential research applications for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in antiviral therapies.
Intermediate in Antibacterial Drug Synthesis
Similar compounds in the quinoline class serve as intermediates in synthesizing antibacterial drugs like ciprofloxacin hydrochloride . This indicates possible use in the synthesis pathway for new antibacterial agents.
Organic Synthesis Intermediate
The compound’s structure and functional groups make it suitable for use as an intermediate in organic synthesis, potentially aiding in the development of various pharmaceuticals .
Analytical Reference Material
Due to its defined structure and properties, this compound can serve as a reference material for analytical methods such as NMR, HPLC, LC-MS, and UPLC , which are crucial for pharmaceutical research and quality control.
Chemical Research
The compound’s detailed information is available on chemical databases like Sigma-Aldrich and Ambeed, suggesting its relevance in ongoing chemical research .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide, are metabolites of lenvatinib , which is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .
Mode of Action
Based on its structural similarity to lenvatinib metabolites , it may interact with its targets by inhibiting the activity of receptor tyrosine kinases, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
If it acts similarly to lenvatinib, it could affect pathways related to angiogenesis and cell proliferation, given that lenvatinib inhibits vegf, fgf, and scf receptors .
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, suggests it could have good membrane permeability .
Result of Action
Compounds with similar structures have been found to have analgesic activity, revealing a moderate antinociceptive effect .
properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQPPCMGDXBUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529644 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77474-33-0 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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